molecular formula C16H21F3N2O2S B6446490 N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2548997-44-8

N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No. B6446490
CAS RN: 2548997-44-8
M. Wt: 362.4 g/mol
InChI Key: XTRHBYVJBRUSSP-UHFFFAOYSA-N
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Description

Trifluoromethyl phenyl compounds are a class of organic compounds that contain a trifluoromethyl (-CF3) group and a phenyl group . They are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmaceuticals .


Synthesis Analysis

The synthesis of trifluoromethyl phenyl compounds often involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .


Molecular Structure Analysis

The molecular structure of trifluoromethyl phenyl compounds can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy . The trifluoromethyl group introduces unique electronic and steric effects that can influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

Trifluoromethyl phenyl compounds can undergo various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and radical reactions . The trifluoromethyl group is electron-withdrawing, which can activate the phenyl ring towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl phenyl compounds can be influenced by the presence of the trifluoromethyl group. This group is highly electronegative, which can increase the compound’s polarity and influence its solubility, boiling point, and melting point .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It enables the connection of chemically diverse fragments. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. These reagents rapidly undergo transmetalation with palladium(II) complexes, leading to efficient bond formation .

Drug Development

The trifluoromethyl group (-CF3) has been strategically incorporated into drug molecules. For instance, a molecule containing a -CF3 group attached to a tertiary stereogenic center in a heteroaliphatic ring exhibited improved drug potency. This enhancement resulted from lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biological and Chemical Functions

Researchers have developed synthetic protocols to create a comprehensive toolkit for R&D chemists. This toolkit includes -CF3-containing compounds that perform diverse biological and chemical functions. These compounds can be tailored for specific applications, such as enzyme inhibition or other bioactive roles .

Analytical Chemistry

Flubendiamide: , a compound related to the trifluoromethyl group, serves as an analytical reference standard. It is used for determining analyte concentrations in vegetables and fruits using high-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV) or tandem mass spectrometry (HPLC-MS/MS) .

Mechanism of Action

The mechanism of action of trifluoromethyl phenyl compounds can vary depending on their specific structure and the biological target they interact with . For example, some trifluoromethyl phenyl compounds have been found to inhibit protein kinases, which are key regulators of cell signaling .

Safety and Hazards

The safety and hazards of trifluoromethyl phenyl compounds can depend on their specific structure. Some trifluoromethyl phenyl compounds may be harmful if swallowed, inhaled, or come into contact with skin . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The development of new synthetic methods and applications for trifluoromethyl phenyl compounds is an active area of research . Future directions may include the design of new trifluoromethyl phenyl compounds with improved pharmacological activity, the development of more efficient and selective synthetic methods, and the exploration of new applications in areas such as materials science and catalysis .

properties

IUPAC Name

N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2S/c17-16(18,19)15-6-2-1-4-12(15)10-21-9-3-5-13(11-21)20-24(22,23)14-7-8-14/h1-2,4,6,13-14,20H,3,5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRHBYVJBRUSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2C(F)(F)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide

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